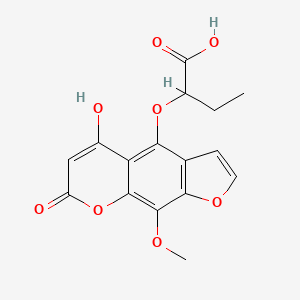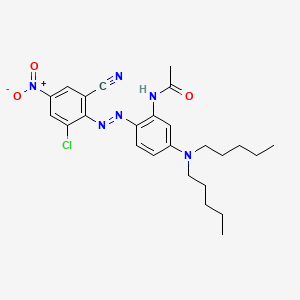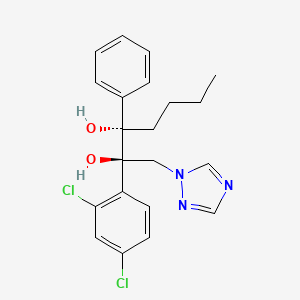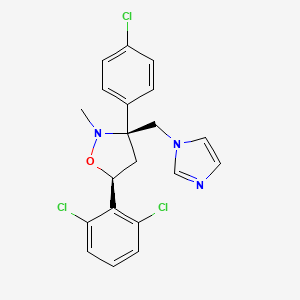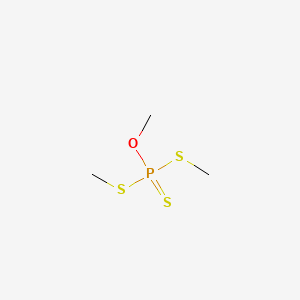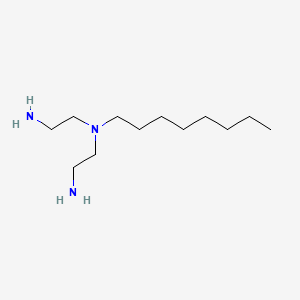
N-(2-Aminoethyl)-N-octylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N-octylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an octyl group attached to the nitrogen atom of the ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-octylethylenediamine typically involves the reaction of ethylenediamine with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N-octylethylenediamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N-octylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)-N-octylethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its amino groups. In biological systems, it can interact with enzymes and other proteins, potentially affecting their activity and function. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
N-(2-Aminoethyl)-N-octylethylenediamine can be compared with other ethylenediamine derivatives, such as:
N-(2-Aminoethyl)-N-methylethylenediamine: Similar structure but with a methyl group instead of an octyl group.
N-(2-Aminoethyl)-N-ethylethylenediamine: Similar structure but with an ethyl group instead of an octyl group.
N-(2-Aminoethyl)-N-propylethylenediamine: Similar structure but with a propyl group instead of an octyl group.
The uniqueness of this compound lies in the presence of the long octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
93839-35-1 |
|---|---|
Fórmula molecular |
C12H29N3 |
Peso molecular |
215.38 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14/h2-14H2,1H3 |
Clave InChI |
NAPBLZKQMLMWHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


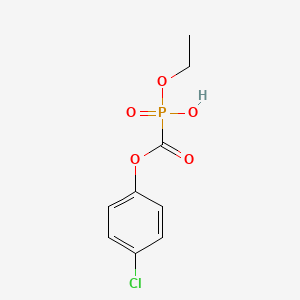


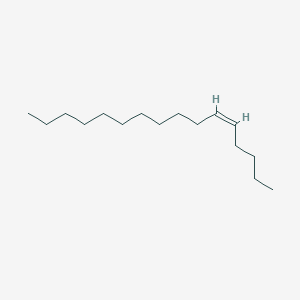
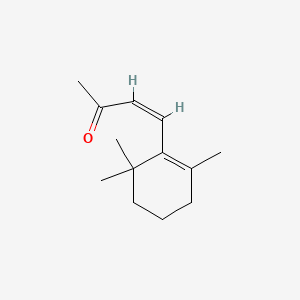
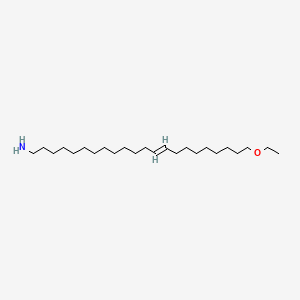

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
